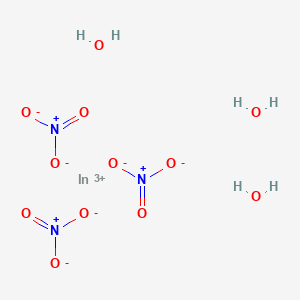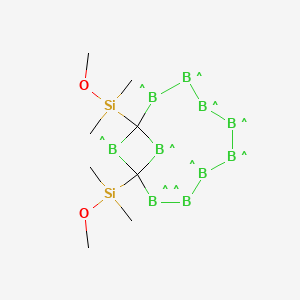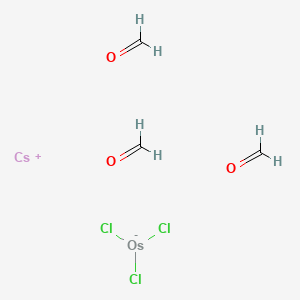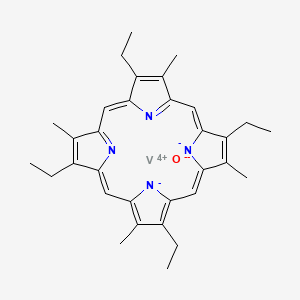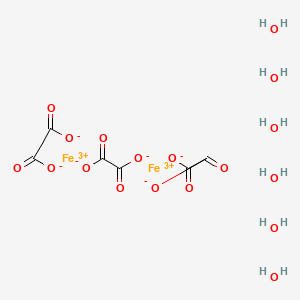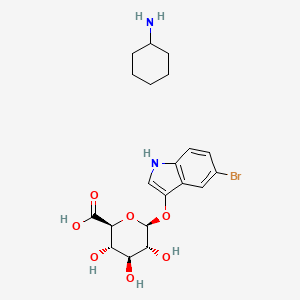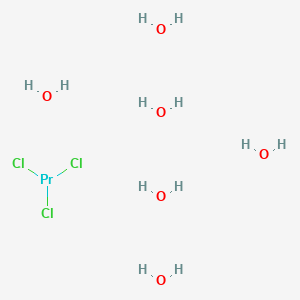
Trichlorooxobis(triphenylphosphine)rhenium(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .
Synthesis Analysis
This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis
In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .Aplicaciones Científicas De Investigación
Organophosphorus Compounds and Rhenium Applications
Organophosphorus Compounds in Synthesis and Applications : Organophosphorus compounds, including those with triphenylphosphine, play significant roles in chemical synthesis, materials science, and as flame retardants. Their reactivity and utility in forming phosphorus-containing products are critical in various organic synthesis processes and industrial applications (Furin, 1993).
Rhenium Compounds in Cancer Therapy : Rhenium compounds, particularly those with higher oxidation states, have been investigated for their anticancer properties. The design of rhenium compounds focuses on their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition, highlighting the versatility and therapeutic potential of rhenium-based drugs (Collery, Desmaele, & Kumar Veena, 2019).
Environmental and Toxicological Considerations : The environmental persistence and potential toxicological effects of organophosphorus compounds underscore the need for careful management and regulatory oversight. Studies on compounds like triclosan reveal the complexity of assessing and mitigating the environmental impact of widely used chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
Propiedades
Número CAS |
17442-18-1 |
|---|---|
Nombre del producto |
Trichlorooxobis(triphenylphosphine)rhenium(V) |
Fórmula molecular |
C36H30Cl3OP2Re |
Peso molecular |
833.14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



